[(3,4-Dimethoxyphenyl)methyl]thiourea
is an organosulfur compound . It is a powder at room temperature . The IUPAC name for this compound is N-(3,4-dimethoxyphenyl)thiourea
. [(3,4-Dimethoxyphenyl)methyl]thiourea
is 212.27 . The InChI code for this compound is 1S/C9H12N2O2S/c1-12-7-4-3-6 (11-9 (10)14)5-8 (7)13-2/h3-5H,1-2H3, (H3,10,11,14)
. [(3,4-Dimethoxyphenyl)methyl]thiourea
is a powder at room temperature .
[(3,4-Dimethoxyphenyl)methyl]thiourea is an organosulfur compound that belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to nitrogen atoms. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its diverse biological activities.
The compound is synthesized from readily available starting materials, including thiourea and substituted benzyl halides. The synthesis typically involves the reaction of thiourea with a suitable electrophile, such as benzyl chloride or benzyl isothiocyanate.
[(3,4-Dimethoxyphenyl)methyl]thiourea is classified under:
The synthesis of [(3,4-Dimethoxyphenyl)methyl]thiourea can be achieved through several methods. A common approach involves the following steps:
The molecular formula for [(3,4-Dimethoxyphenyl)methyl]thiourea is C10H13N2O2S. The structure features:
[(3,4-Dimethoxyphenyl)methyl]thiourea can undergo various chemical reactions:
The reactivity of this compound can be attributed to the nucleophilic nature of the sulfur atom and the electron-donating effects of the methoxy groups on the aromatic ring.
The mechanism of action for [(3,4-Dimethoxyphenyl)methyl]thiourea's biological activity often involves:
Studies have indicated that similar thiourea derivatives exhibit significant antimicrobial and anticancer activities, suggesting that [(3,4-Dimethoxyphenyl)methyl]thiourea may also possess these properties.
[(3,4-Dimethoxyphenyl)methyl]thiourea has several potential applications:
Thiourea (–NH–C(S)–NH–) constitutes a privileged scaffold in medicinal chemistry due to its exceptional hydrogen-bonding capacity and structural versatility. The thiocarbonyl group's enhanced polarization compared to carbonyl groups in urea derivatives enables stronger dipole interactions and superior metal-coordinating properties, particularly with zinc, iron, and copper ions present in numerous enzyme active sites [4] [9]. These attributes underpin the broad therapeutic applications of thiourea derivatives documented in pharmacological research:
Table 1: Biological Activities of Representative Thiourea Derivatives
Activity Class | Mechanistic Role | Example Compound(s) |
---|---|---|
Enzyme Inhibition | Active site binding via H-bonding; metal coordination | Glutaminyl cyclase inhibitors [1]; Urease inhibitors |
Kinase Modulation | ATP-competitive binding; hinge region interaction | Sorafenib analogs [4] |
Antimicrobial Action | Disruption of microbial enzymes/membranes | Benzofuran-linked semithiocarbazones ; Tris-thioureas [9] |
CNS Receptor Targeting | Serotonin receptor modulation | Triazolyl-thioureas [7] |
Structurally, the [(aryl)methyl]thiourea configuration – where [(3,4-Dimethoxyphenyl)methyl]thiourea belongs – introduces a conformationally adaptable methylene linker. This spacer optimizes spatial positioning for the aromatic system and thiourea pharmacophore within binding pockets, as evidenced in glutaminyl cyclase inhibitors where similar scaffolds improved potency by ~100-fold compared to imidazole precursors [1]. The scaffold’s synthetic tractability further facilitates extensive structure-activity relationship (SAR) exploration through modifications on the aryl ring, thiourea nitrogen substituents, or isosteric replacement of the thiocarbonyl group [4] [9].
The 3,4-dimethoxyphenyl system is a recurring pharmacophoric element conferring distinct electronic and steric properties critical for bioactivity:
Electronic Modulation: The two ortho-positioned methoxy (–OCH3) groups act as strong electron-donating substituents, significantly elevating the aromatic ring’s electron density. This enhances π-π stacking interactions with protein aromatic residues (e.g., phenylalanine, tyrosine) and cation-π interactions with lysine/arginine side chains [4] [8]. Computational analyses indicate a Hammett constant (σ) of approximately -0.27 for the dimethoxy pattern, reflecting substantial electron donation surpassing monosubstituted analogs [8].
Conformational & Steric Effects: The methoxy groups introduce moderate steric bulk (Taft steric parameter Es ≈ -0.55 per methoxy) while maintaining planarity with the aromatic ring. This balanced profile facilitates deep insertion into hydrophobic enzyme subsites without excessive conformational strain [4] [8]. Molecular docking studies of kinase inhibitors like linifanib confirm optimal van der Waals contacts between dimethoxyphenyl and hydrophobic regions I/II of VEGFR2 [4].
Metabolic and Bioisosteric Considerations: While metabolism studies on [(3,4-Dimethoxyphenyl)methyl]thiourea are limited, related dimethoxyphenyl compounds undergo hepatic O-demethylation. This pathway can be mitigated through bioisosteric strategies such as replacing methoxy with halogens or methylenedioxy bridging, preserving electronic properties while enhancing metabolic stability [4] [8].
Table 2: Electronic and Steric Parameters of 3,4-Dimethoxyphenyl vs. Related Substituents
Aromatic Substituent | Hammett Constant (σ) | Taft Steric Parameter (Es) | LogP Contribution |
---|---|---|---|
3,4-Dimethoxy | -0.27 | -1.10 (combined) | +0.84 |
4-Methoxy | -0.17 | -0.55 | +0.46 |
3-Hydroxy-4-methoxy | -0.15 | -0.80 | +0.15 |
4-Chloro | +0.23 | -0.24 | +0.94 |
In [(3,4-Dimethoxyphenyl)methyl]thiourea, this moiety positions the electron-rich aryl ring to engage in complementary interactions adjacent to the thiourea-anchored binding site. This synergy is exemplified in glutaminyl cyclase inhibitors where 3,4-dimethoxyphenyl-thioureas demonstrated superior inhibition (IC50 ~100 nM) over monosubstituted analogs, attributed to enhanced hydrophobic contacts and electrostatic complementarity near the S2 subsite [1] [4].
The investigation of [(3,4-Dimethoxyphenyl)methyl]thiourea derivatives evolved from two converging research trajectories: thiourea medicinal chemistry and dimethoxyphenyl bioactivity exploration.
Historically, simple thioureas gained attention as enzyme inhibitors in the mid-20th century, notably in antithyroid and antimicrobial therapies. By the 1970s, arylalkylthioureas emerged as key scaffolds, with studies confirming their enhanced potency over aliphatic variants due to improved target affinity and pharmacokinetic properties [9]. Parallel research on 3,4-dimethoxyphenethylamine (homoveratrylamine) revealed serotonergic activity and MAO inhibition, highlighting the pharmacological relevance of the dimethoxyphenyl system in neurochemistry [8].
The strategic integration of these elements accelerated in the 2000s:
Recent studies (2020–2024) focus on [(3,4-Dimethoxyphenyl)methyl]thiourea as:
This historical progression underscores the compound’s dual heritage from classical medicinal chemistry and contemporary target-focused drug design, positioning it as a versatile scaffold for multifunctional therapeutic development.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: